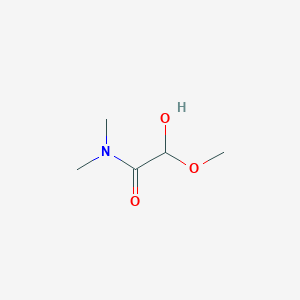

2-Hydroxy-2-methoxy-N,N-dimethylacetamide

Description

Overview of Substituted N,N-Dimethylacetamides

N,N-dimethylacetamide (DMAc) is a widely used aprotic polar solvent with the chemical formula CH₃C(O)N(CH₃)₂. beilstein-journals.orgwikipedia.org Its utility extends beyond its role as a solvent; it also serves as a reagent and starting material in numerous chemical syntheses. nih.gov The substitution on the N,N-dimethylacetamide backbone, particularly at the α-carbon, gives rise to a class of compounds with tailored properties. These substitutions can influence the molecule's reactivity, stability, and biological activity.

The chemical reactions of N,N-dimethylacetamide are characteristic of N,N-disubstituted amides. For instance, it undergoes hydrolysis in the presence of acids. wikipedia.org However, it exhibits resistance to bases, making it a suitable solvent for reactions involving strong bases. wikipedia.org

Below is a table summarizing the key properties of the parent compound, N,N-dimethylacetamide.

| Property | Value |

| Chemical Formula | C₄H₉NO |

| Molar Mass | 87.122 g·mol⁻¹ |

| Appearance | Colorless liquid |

| Density | 0.937 g/mL |

| Melting Point | -20 °C |

| Boiling Point | 165.1 °C |

| Solubility in water | Miscible |

Data sourced from multiple references. beilstein-journals.orgwikipedia.org

Significance of α-Oxy-Functionalization in Amide Chemistry

The introduction of an oxygen-containing functional group, such as a hydroxyl (-OH) or methoxy (B1213986) (-OCH₃) group, at the α-position of an amide is termed α-oxy-functionalization. This structural modification is of considerable interest in organic chemistry for several reasons. α-Oxy amides are found in numerous biologically active natural products. beilstein-journals.org Furthermore, they can serve as versatile synthetic intermediates. researchgate.net

The electrochemical oxidation of amides has emerged as a powerful tool for achieving α-oxy-functionalization. nih.gov The Shono oxidation, a well-known electrochemical process, allows for the α-methoxylation of amides in the presence of methanol (B129727). beilstein-journals.orgnih.gov This reaction proceeds through the formation of an N-acyliminium ion intermediate, which is then trapped by the alcohol solvent. beilstein-journals.org This method provides a direct route to α-alkoxylated amides, which are valuable precursors for further chemical transformations. dntb.gov.ua

Historical Context of Related Hydroxy- and Methoxy-Amide Research

The investigation of α-functionalized amides has a rich history, with significant advancements being made in the mid-20th century. The development of electrochemical methods for organic synthesis provided a major impetus for this field of research. beilstein-journals.orgnih.govdntb.gov.uabirmingham.ac.ukresearchgate.net The Shono oxidation, first reported by Tatsuya Shono, demonstrated the synthetic utility of anodically oxidizing amides to generate N-acyliminium ions, which could then be trapped with nucleophiles like methanol to form α-methoxy amides. beilstein-journals.orgnih.gov

Prior to the widespread adoption of electrochemical methods, the synthesis of α-hydroxy and α-methoxy amides often involved multi-step sequences with limited functional group tolerance. The direct and selective nature of electrochemical α-functionalization represented a significant step forward, enabling the synthesis of a wide array of α-oxy-functionalized amides. bohrium.com

Rationale for Investigating 2-Hydroxy-2-methoxy-N,N-dimethylacetamide

The investigation into this compound is driven by the pursuit of novel molecular structures with unique chemical properties and potential applications. The presence of both a hydroxyl and a methoxy group on the same α-carbon creates a geminal di-functionalized acetal-like structure within the amide framework. This dual functionalization is expected to impart distinct reactivity compared to its mono-functionalized counterparts, 2-hydroxy-N,N-dimethylacetamide and 2-methoxy-N,N-dimethylacetamide.

The potential synthetic utility of such a compound is significant. It could serve as a precursor to other α-functionalized amides through selective manipulation of the hydroxyl and methoxy groups. In the realm of medicinal chemistry, the introduction of multiple oxygen-containing functional groups can influence a molecule's polarity, hydrogen bonding capacity, and metabolic stability, which are critical parameters for drug design. researchgate.netmdpi.com The study of this compound, therefore, offers an opportunity to expand the synthetic toolbox for creating complex and potentially bioactive molecules.

Below is a table comparing the properties of the mono-substituted derivatives.

| Compound | Chemical Formula | Molar Mass (g·mol⁻¹) |

| 2-Hydroxy-N,N-dimethylacetamide | C₄H₉NO₂ | 103.12 |

| 2-Methoxy-N,N-dimethylacetamide | C₅H₁₁NO₂ | 117.15 |

Data for 2-Hydroxy-N,N-dimethylacetamide sourced from Sigma-Aldrich. mdpi.com Data for 2-Methoxy-N,N-dimethylacetamide sourced from PubChem and other suppliers. wikipedia.orgbohrium.comacs.org

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-2-methoxy-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-6(2)4(7)5(8)9-3/h5,8H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQXXTDMHEXWUNS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C(O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80812860 | |

| Record name | 2-Hydroxy-2-methoxy-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80812860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61960-32-5 | |

| Record name | 2-Hydroxy-2-methoxy-N,N-dimethylacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80812860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Hydroxy 2 Methoxy N,n Dimethylacetamide

Retrosynthetic Analysis of the Geminal Oxygenated System

A retrosynthetic analysis of 2-Hydroxy-2-methoxy-N,N-dimethylacetamide suggests several potential disconnection points. The most logical approach involves disconnecting the bonds to the α-carbon, which bears the hydroxyl and methoxy (B1213986) groups. This leads to two primary retrosynthetic pathways:

Pathway A: Disconnection of the C-O bonds. This pathway envisions the formation of the geminal di-oxygenated center as the final key step. This could theoretically start from a precursor like N,N-dimethyl-2-oxoacetamide (an α-keto amide). The addition of a methanol (B129727) equivalent and a hydride equivalent across the two carbonyl groups would furnish the target molecule. Alternatively, disconnection of the C-N bond first leads to 2-hydroxy-2-methoxyacetyl chloride and dimethylamine (B145610), a convergent approach.

Pathway B: Disconnection of the C-C bond. This strategy is less common for this type of molecule but could theoretically involve the reaction of a formylating agent with a suitable N,N-dimethylaminomethyl precursor.

Further disconnection of the amide bond in Pathway A suggests a convergent synthesis from a pre-functionalized carboxylic acid derivative, such as 2-hydroxy-2-methoxyacetic acid or its corresponding ester, and dimethylamine. This latter approach appears to be one of the more feasible strategies.

Direct Synthesis Approaches via Functionalization of the α-Carbon

Direct functionalization of the α-carbon of N,N-dimethylacetamide (DMAc) offers a more atom-economical approach to the target molecule. These methods involve the direct introduction of the hydroxyl and methoxy groups onto the α-position of the amide.

Oxidative Functionalization of N,N-Dimethylacetamide Precursors

The oxidation of the α-carbon of DMAc can potentially lead to the desired product. One promising method is electrochemical oxidation. Anodic oxidation of amides in the presence of an appropriate nucleophile can lead to α-functionalization. For instance, the electrolysis of N,N-dialkylamides in methanol has been shown to yield α-methoxylated products. While specific conditions for the synthesis of this compound via this method are not extensively documented, the general principle suggests that a two-step electrochemical process could be envisioned: first, α-methoxylation, followed by a subsequent α-hydroxylation.

Studies on the oxidation of DMAc have also shown the formation of hemiaminal derivatives, which are structurally related to the target molecule. rsc.org However, controlling the selectivity to obtain the desired 2-hydroxy-2-methoxy derivative remains a significant challenge.

Direct Alkylation/Hydroxylation Strategies

Directly introducing both a methoxy and a hydroxyl group in a controlled manner onto the α-carbon of DMAc is a complex transformation. While methods for the α-alkylation of amides using various metal catalysts are known, the simultaneous or sequential introduction of a hydroxyl and a methoxy group is not a standard procedure. researchgate.net

Catalytic α-hydroxylation of carbonyl compounds is an area of active research. However, applying these methods to a simple amide like DMAc to achieve the specific geminal di-oxygenation is not well-established. Photochemical methods for the α-hydroxylation of amides have also been explored, but their application to this specific target is not documented.

Convergent Synthetic Pathways from Pre-functionalized Building Blocks

Construction via Amide Bond Formation

A highly plausible route to this compound involves the formation of the amide bond as the final step. This would entail the reaction of a pre-functionalized carboxylic acid derivative with dimethylamine. The key starting material for this approach would be 2-hydroxy-2-methoxyacetic acid or its corresponding ester, such as methyl 2-hydroxy-2-methoxyacetate.

The reaction of an ester with an amine to form an amide is a well-established transformation, often requiring elevated temperatures or the use of catalysts. For example, the reaction between methyl esters and dimethylamine can be catalyzed by sodium methoxide. google.com The successful application of this method would depend on the stability of the geminal oxygenated center under the reaction conditions.

| Reactant 1 | Reactant 2 | Product | Conditions |

| Methyl 2-hydroxy-2-methoxyacetate | Dimethylamine | This compound | Basic or acidic catalysis, or thermal conditions |

Exploiting Glycolate or α-Ketoester Derivatives

Another convergent approach could start from derivatives of glyoxylic acid or α-ketoesters. For instance, the reaction of an α-ketoester, such as methyl 2-oxoacetate, with dimethylamine could yield N,N-dimethyl-2-oxoacetamide. This intermediate could then potentially be converted to the target molecule through a subsequent reduction and methoxylation sequence.

Alternatively, the reaction of glyoxylic acid with amines can lead to the formation of various products. organic-chemistry.org While a direct conversion to the desired product is unlikely, multi-step sequences starting from glyoxylic acid derivatives are conceivable. For example, the formation of N,N'-dialkoxy-N,N'-dialkyloxalamides from oxalic acid diesters and N,O-dialkylhydroxylamines has been reported, indicating the feasibility of constructing complex amide structures from simple C2 building blocks. google.com

| Precursor | Reagents | Intermediate |

| Methyl 2-oxoacetate | Dimethylamine | N,N-Dimethyl-2-oxoacetamide |

| Glyoxylic Acid Derivative | Dimethylamine, Methanol, Reducing Agent | This compound (multi-step) |

Chemo- and Regioselective Synthesis Challenges in Dioxysubstitution

The synthesis of α,α-dioxy-substituted carbonyl compounds, such as this compound, is a formidable task due to the inherent difficulties in controlling chemo- and regioselectivity. A primary challenge lies in the sequential and selective introduction of the hydroxyl and methoxy groups onto the α-carbon of an N,N-dimethylacetamide precursor.

One notable approach involves the oxidative functionalization of N-aryl-α-phenoxyacetamides. For instance, the reaction of N-(4-chlorophenyl)-2-phenoxy-N-methylacetamide with lead tetraacetate in methanol can yield a mixture of the desired α-hydroxy-α-methoxy derivative and the α,α-dimethoxy byproduct. The control of this selectivity is a significant hurdle, as the reaction conditions can easily favor the formation of the thermodynamically more stable acetal.

Another synthetic route involves the direct oxidation of N,N-dimethylacetamide enolates. However, this approach is often plagued by over-oxidation and the formation of undesired side products. The inherent reactivity of the enolate can lead to competing reaction pathways, diminishing the yield of the target molecule. The challenge, therefore, is to develop a synthetic strategy that can precisely control the introduction of the two different oxygen functionalities without compromising the integrity of the amide group.

Catalytic and Asymmetric Synthesis Development for Enantiomeric Forms

The presence of a stereocenter at the α-carbon of this compound means that it can exist as two non-superimposable mirror images, or enantiomers. The development of synthetic methods that can selectively produce one enantiomer over the other is a crucial area of research, particularly for applications in pharmaceuticals and materials science where stereoisomerism can dictate biological activity and material properties.

Stereoselective Hydroxylation Techniques

A key strategy for the asymmetric synthesis of this compound involves the stereoselective hydroxylation of a suitable precursor. This can be achieved through the use of chiral catalysts or auxiliaries that can direct the incoming hydroxyl group to a specific face of the molecule.

For example, the asymmetric hydroxylation of enolates using chiral oxaziridines has proven to be an effective method for creating chiral α-hydroxy carbonyl compounds. Applying this methodology to an enolate derived from an α-methoxy-N,N-dimethylacetamide precursor could provide a viable route to enantiomerically enriched this compound. The choice of the chiral oxaziridine (B8769555) and the reaction conditions are critical for achieving high levels of stereocontrol.

Asymmetric Induction in α-Oxyacetamides

Asymmetric induction can also be achieved by employing a chiral auxiliary attached to the N,N-dimethylacetamide backbone. This auxiliary can create a chiral environment that influences the stereochemical outcome of the subsequent methoxylation and hydroxylation steps. After the desired stereocenter has been established, the chiral auxiliary can be cleaved to afford the enantiomerically pure product.

Furthermore, dynamic kinetic resolution of a racemic mixture of a related precursor could also be employed. This process involves the use of a chiral catalyst that can selectively transform one enantiomer of the starting material into the desired product while simultaneously racemizing the remaining enantiomer, theoretically allowing for a 100% yield of a single enantiomer.

Optimization of Reaction Conditions and Yield Enhancement

Maximizing the yield and purity of this compound requires meticulous optimization of various reaction parameters. The delicate balance between the desired reaction pathway and potential side reactions necessitates a thorough understanding of the reaction mechanism.

Key parameters that must be carefully controlled include temperature, solvent, reaction time, and the nature and stoichiometry of the reagents. For instance, in the lead tetraacetate-mediated oxidation of N-aryl-α-phenoxyacetamides, the concentration of methanol as the nucleophile plays a crucial role in determining the ratio of the hydroxy-methoxy to the dimethoxy product.

The table below summarizes the impact of various reaction conditions on the synthesis and strategies for optimization.

| Parameter | Impact on Synthesis | Optimization Strategy |

| Temperature | Higher temperatures can accelerate the reaction but may also promote side reactions and decomposition of the product. | Conduct reactions at the lowest effective temperature to enhance selectivity and minimize byproduct formation. |

| Solvent | The polarity and coordinating ability of the solvent can influence the stability of intermediates and the overall reaction pathway. | Screen a range of solvents to find one that maximizes the solubility of the reactants while minimizing unwanted side reactions. |

| Reagent Stoichiometry | The molar ratio of the oxidizing agent and nucleophiles to the substrate directly affects the product distribution. | Carefully titrate the amount of each reagent to favor the formation of the desired this compound. |

| Catalyst/Promoter | The choice of catalyst or promoter can significantly influence the reaction rate and selectivity. | Investigate various Lewis or Brønsted acids to identify a catalyst that promotes the desired transformation efficiently and selectively. |

By systematically adjusting these parameters, it is possible to enhance the yield and purity of this compound, making its synthesis more efficient and scalable.

Advanced Spectroscopic and Structural Characterization for Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

No experimental data is publicly available for the NMR analysis of 2-Hydroxy-2-methoxy-N,N-dimethylacetamide.

Specific ¹H NMR chemical shift data for this compound has not been reported in the scientific literature.

Specific ¹³C NMR chemical shift data for this compound has not been reported in the scientific literature.

No 2D NMR experimental findings for this compound are available in the public domain.

Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis

No experimental vibrational spectroscopy data is publicly available for this compound.

Specific FT-IR absorption data for the carbonyl (C=O) and hydroxyl (O-H) stretching modes of this compound has not been documented.

Specific Raman scattering data for the symmetrical vibrational modes of this compound is not found in the scientific literature.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the precise determination of a compound's elemental composition by measuring its mass-to-charge ratio (m/z) with high accuracy. nih.gov For this compound (C₅H₁₁NO₃), HRMS provides an exact mass measurement that can be compared against its theoretical value, thereby confirming its molecular formula. This technique is foundational for structural elucidation, especially when analyzing novel compounds or verifying the identity of synthesized molecules. nih.gov

Tandem mass spectrometry (MS/MS), a feature often coupled with HRMS, provides deep structural insight by inducing the fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov For this compound, the protonated molecule [M+H]⁺ would be isolated and subjected to collision-induced dissociation (CID). The analysis of the resulting fragmentation pattern helps to piece together the molecular structure.

The fragmentation of this compound is expected to be directed by its functional groups: the hydroxyl, methoxy (B1213986), and N,N-dimethylamide moieties. Common fragmentation pathways would likely involve the neutral loss of small, stable molecules. For instance, the loss of water (H₂O) from the hydroxyl group and the loss of methanol (B129727) (CH₃OH) are predictable initial fragmentation steps. mdpi.comnih.gov Another significant pathway would be the α-cleavage adjacent to the carbonyl group or the nitrogen atom. The resulting fragment ions are diagnostic, serving as a structural fingerprint for the molecule. mdpi.com

Table 1: Predicted HRMS Fragmentation Data for this compound

| Ion Description | Proposed Fragment Formula | Theoretical m/z | Fragmentation Pathway |

| Protonated Molecule | [C₅H₁₁NO₃+H]⁺ | 134.0761 | N/A |

| Loss of Water | [C₅H₁₀NO₂]⁺ | 116.0655 | [M+H]⁺ - H₂O |

| Loss of Methanol | [C₄H₈NO₂]⁺ | 102.0504 | [M+H]⁺ - CH₃OH |

| Acylium Ion | [C₄H₈NO₂]⁺ | 102.0504 | Cleavage of C-C bond |

| Dimethylaminocarbonyl Ion | [C₃H₆NO]⁺ | 72.0449 | Cleavage of amide C-C bond |

| N,N-dimethyliminium ion | [C₂H₆N]⁺ | 44.0497 | Cleavage adjacent to Nitrogen |

Note: This interactive table presents theoretically predicted data based on the compound's structure. Actual experimental values may vary slightly.

Computational Chemistry and Theoretical Investigations of 2 Hydroxy 2 Methoxy N,n Dimethylacetamide

Spectroscopic Property Prediction and Validation

Theoretical IR, Raman, and NMR Spectra Calculations

To perform these calculations, the 3D structure of 2-Hydroxy-2-methoxy-N,N-dimethylacetamide would first be optimized to find its lowest energy conformation. Following this, frequency calculations would yield the theoretical IR and Raman spectra. The vibrational modes would be assigned to specific functional groups, such as the hydroxyl (O-H), methoxy (B1213986) (C-O-C), and amide (C=O) groups. Similarly, NMR spectra (¹H and ¹³C) would be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method, providing theoretical chemical shifts for each unique proton and carbon atom in the molecule.

Correlation with Experimental Spectroscopic Data

Once theoretical spectra are generated, they would be compared against experimentally obtained data. This correlation is crucial for validating the computational model. Any discrepancies between the calculated and experimental values can provide insights into the molecular structure and its environment, such as solvent effects or intermolecular interactions in the experimental sample that are not accounted for in the gas-phase theoretical calculations. Scaling factors are often applied to the calculated frequencies to improve the agreement with experimental results.

Molecular Dynamics Simulations for Solution-Phase Behavior

Molecular dynamics (MD) simulations could be employed to study the behavior of this compound in a solvent, typically water or an organic solvent. These simulations would model the interactions between the compound and the surrounding solvent molecules over time, providing valuable information on its solvation, conformational dynamics, and potential for hydrogen bonding. The trajectory data from MD simulations can be analyzed to understand how the solvent influences the compound's structure and flexibility.

Reactivity Predictions based on Frontier Molecular Orbital (FMO) Theory and Electrostatic Potential Maps

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of a molecule. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. A small gap suggests higher reactivity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack.

An electrostatic potential (ESP) map would complement the FMO analysis by visualizing the charge distribution on the molecule's surface. Regions of negative potential (typically colored red or yellow) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. For this compound, the oxygen atoms of the carbonyl, hydroxyl, and methoxy groups would be expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a site of positive potential.

While these computational techniques are well-established, their specific application to this compound has not been found in the surveyed literature. The generation of the requested detailed scientific article is therefore contingent on the future publication of such research.

Chemical Reactivity and Mechanistic Studies of 2 Hydroxy 2 Methoxy N,n Dimethylacetamide

Amide Moiety Reactivity

The reactivity of the amide group in 2-Hydroxy-2-methoxy-N,N-dimethylacetamide is a central aspect of its chemical profile. Amides are known to be the least reactive of the carboxylic acid derivatives, a characteristic attributed to the resonance stabilization between the nitrogen lone pair and the carbonyl group. chemistrysteps.com Nevertheless, under forcing conditions such as strong acid or base and heat, the amide bond can undergo cleavage. youtube.com

Detailed Hydrolysis Reaction Mechanisms under Acidic Conditions

The acid-catalyzed hydrolysis of amides, including the N,N-dimethylacetamide moiety, typically requires heating with a strong acid like hydrochloric acid. masterorganicchemistry.comchemguide.co.uk The reaction proceeds through a multi-step mechanism initiated by the protonation of the carbonyl oxygen. This initial step is favored because the nitrogen lone pair is delocalized by resonance, making the carbonyl oxygen the most basic site. youtube.com

The mechanism unfolds as follows:

Protonation of the Carbonyl Oxygen: The carbonyl oxygen is protonated by the acid (e.g., H₃O⁺), which significantly increases the electrophilicity of the carbonyl carbon. youtube.com

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon. This results in the formation of a tetrahedral intermediate. pearson.com

Proton Transfer: A proton is transferred from the newly added hydroxyl group to the nitrogen atom. This is a crucial step as it converts the dimethylamino group into a better leaving group (dimethylamine).

Elimination of the Leaving Group: The lone pair on the original hydroxyl group reforms the carbonyl double bond, leading to the expulsion of dimethylamine (B145610).

Detailed Hydrolysis Reaction Mechanisms under Basic Conditions

Under basic conditions, such as heating with aqueous sodium hydroxide (B78521), amides undergo saponification. eastman.com This reaction is not technically base-catalyzed but rather base-promoted, as a full equivalent of hydroxide is consumed. libretexts.org The hydrolysis of N,N-disubstituted amides like the one is generally slower than for primary or secondary amides due to steric hindrance and the lack of an N-H proton to facilitate deprotonation.

The accepted mechanism involves these steps:

Nucleophilic Attack by Hydroxide: The hydroxide ion directly attacks the carbonyl carbon, which is the primary electrophilic site, leading to a tetrahedral alkoxide intermediate. libretexts.orgpearson.com

Elimination of the Amide Ion: In a subsequent and typically slow step, the tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a dimethylamide anion. This is an unfavorable step as the amide ion is a very poor leaving group.

Acid-Base Reaction: The highly basic dimethylamide anion immediately deprotonates the newly formed carboxylic acid. This irreversible acid-base reaction forms a carboxylate salt and dimethylamine, driving the equilibrium of the reaction to favor the products. chemistrysteps.com

Transamidation Reactions and Kinetics

Transamidation, the reaction of an amide with an amine to form a new amide, is a generally difficult and slow process due to the low reactivity of the starting amide. These reactions often require high temperatures, long reaction times, or the use of catalysts. For a sterically hindered tertiary amide like this compound, the kinetic barrier would be even more significant.

While specific kinetic data for this compound is not available, the rate of transamidation is known to be influenced by several factors:

Steric Hindrance: The presence of two methyl groups on the nitrogen and the bulky α-substituents (hydroxyl and methoxy (B1213986) groups) would sterically hinder the approach of an incoming amine nucleophile.

Nucleophilicity of the Amine: More nucleophilic amines will react faster.

Catalysis: The reaction can be catalyzed by acids, bases, or organometallic complexes, which work by activating the amide carbonyl group.

| Reaction Parameter | Influence on Transamidation Rate |

| Temperature | Higher temperatures increase the reaction rate. |

| Steric Hindrance | Increased steric bulk on either the amide or the amine decreases the rate. |

| Catalyst | Presence of an effective catalyst can significantly accelerate the reaction. |

Hydroxyl Group Transformations

The presence of a hydroxyl group at the α-position to the amide carbonyl introduces a range of possible chemical transformations.

Esterification and Etherification Reactions at the Hydroxyl Moiety

The hydroxyl group of this compound can undergo typical alcohol reactions such as esterification and etherification.

Esterification: Reaction with an acid chloride or anhydride (B1165640) in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) would be expected to form the corresponding ester. The base is necessary to neutralize the acidic byproduct (e.g., HCl). Fischer esterification conditions (reaction with a carboxylic acid in the presence of a strong acid catalyst) would likely be complicated by the competing hydrolysis of the amide moiety.

Etherification: The Williamson ether synthesis provides a plausible route to ethers. This would involve deprotonating the hydroxyl group with a strong base (e.g., sodium hydride) to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide. The choice of base and solvent would be critical to avoid side reactions involving the amide group.

Oxidation and Reduction Chemistry of the α-Hydroxy Amide Functionality

The oxidation and reduction chemistry of α-hydroxy amides is a field of significant interest.

Oxidation: The secondary alcohol functionality can be oxidized to a ketone, which in this case would result in an α-keto amide. Common oxidizing agents such as pyridinium (B92312) chlorochromate (PCC), Swern oxidation, or Dess-Martin periodinane could potentially be employed. The reaction conditions would need to be carefully selected to avoid over-oxidation or degradation of the molecule.

Reduction: The reduction of the hydroxyl group is less straightforward. It would likely require conversion of the hydroxyl group into a better leaving group (e.g., a tosylate or mesylate) followed by reduction with a hydride reagent like lithium aluminum hydride. It is important to note that lithium aluminum hydride can also reduce the amide functionality itself to an amine. libretexts.org Therefore, achieving selective reduction of the hydroxyl group while preserving the amide would be a significant synthetic challenge and would likely require a protecting group strategy for the amide.

| Transformation | Reagents | Expected Product |

| Esterification | Acid Chloride, Pyridine | α-acyloxy amide |

| Etherification | NaH, Alkyl Halide | α-alkoxy amide |

| Oxidation | PCC or Swern Oxidation | α-keto amide |

| Reduction of OH | 1. TsCl, Pyridine 2. LiAlH₄ | α-deoxy amide (with potential amide reduction) |

Stereoselective Reactions Involving the Hydroxyl Group (e.g., Kinetic Resolution)

The presence of a stereocenter at the α-carbon, which bears the hydroxyl group, makes this compound a candidate for stereoselective reactions. Kinetic resolution, a method for separating enantiomers in a racemic mixture, is particularly relevant. This technique relies on the differential reaction rates of two enantiomers with a chiral catalyst or reagent, leading to an enantioenriched sample of the less reactive enantiomer and a product derived from the more reactive enantiomer.

For α-hydroxy amides, kinetic resolution is often achieved through enantioselective acylation of the hydroxyl group. nii.ac.jp This can be accomplished using either enzymatic or small-molecule organocatalytic systems.

Enzymatic Kinetic Resolution: Lipases are commonly employed enzymes that can catalyze the acylation of alcohols with high enantioselectivity. In a typical procedure, the racemic α-hydroxy amide would be treated with an acyl donor (e.g., vinyl acetate) in the presence of a lipase (B570770) (such as Candida antarctica lipase B, CALB). One enantiomer would be preferentially acylated, allowing for the separation of the resulting α-acetoxy amide from the unreacted, enantioenriched α-hydroxy amide.

Organocatalytic Kinetic Resolution: Chiral N-heterocyclic carbenes (NHCs) have emerged as effective catalysts for the kinetic resolution of α-hydroxy amides via acylation. nii.ac.jpresearchgate.net In these systems, a chiral NHC catalyst activates an acylating agent, often an α-bromo aldehyde, which then selectively acylates one enantiomer of the racemic α-hydroxy amide. The selectivity of this process is highly dependent on the structure of the substrate, particularly the N-substituents on the amide, with bulky groups like N-tert-butyl often providing the best results. researchgate.net

The efficiency of a kinetic resolution is quantified by the selectivity factor (s), which is a ratio of the rate constants for the fast-reacting (kfast) and slow-reacting (kslow) enantiomers. A higher 's' value indicates better separation. For related α-hydroxy amides, selectivity factors can be significant, sometimes exceeding 100. nii.ac.jp

Table 1: Representative Conditions for Kinetic Resolution of α-Hydroxy Amides

| Catalyst Type | Catalyst Example | Acylating Agent | Solvent | Typical Selectivity (s) |

| Enzyme (Lipase) | Candida antarctica Lipase B (CALB) | Vinyl Acetate (B1210297) | Toluene | >50 |

| Organocatalyst (NHC) | Chiral Triazolium Salt | α-Bromo Aldehyde | Chloroform | 7 - 128 |

Methoxy Group Reactivity

The methoxy group functions as an ether, a class of compounds known for their general stability. However, under specific conditions, particularly in the presence of strong acids, the C-O bond of the ether can be cleaved.

Demethylation and Ether Cleavage Reactions

The cleavage of the ether in this compound can be achieved by treatment with strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). libretexts.orgopenstax.org Hydrochloric acid (HCl) is generally not effective. openstax.org The reaction proceeds via a nucleophilic substitution mechanism that can be either SN1 or SN2, depending on the structure of the ether. wikipedia.orglibretexts.org

The first step in the mechanism is the protonation of the ether oxygen by the strong acid, which converts the methoxy group into a good leaving group (methanol). libretexts.orgmasterorganicchemistry.com

Mechanism Pathway:

Protonation: The ether oxygen is protonated by HBr or HI.

Nucleophilic Attack: The resulting halide anion (Br⁻ or I⁻) acts as a nucleophile and attacks one of the carbons attached to the ether oxygen.

Two possible pathways for nucleophilic attack exist:

Attack at the Methyl Carbon (SN2): The halide can attack the methyl group in an SN2 fashion. This is a common pathway for methyl ethers. openstax.org The products would be methyl iodide (or bromide) and the corresponding α,α-dihydroxy amide, which may be unstable and decompose further.

Attack at the α-Carbon (SN1 or SN2): Attack at the geminally substituted α-carbon is more complex. An SN2 reaction at this sterically hindered center is unlikely. An SN1 pathway would require the departure of methanol (B129727) to form a carbocation at the α-position. The stability of this potential carbocation is enhanced by resonance donation from the adjacent hydroxyl oxygen, forming a highly electrophilic oxocarbenium ion. This intermediate would then be attacked by the halide nucleophile. libretexts.org The cleavage would result in methanol and 2-halo-2-hydroxy-N,N-dimethylacetamide.

Given the stability of the potential resonance-stabilized oxocarbenium ion, an SN1-type cleavage at the α-carbon is a plausible pathway under strongly acidic conditions.

Table 2: Reagents and Potential Products for Ether Cleavage

| Reagent | Mechanism at Methyl C | Mechanism at α-C | Expected Products |

| HI (conc.) | SN2 | SN1-like | Methyl iodide, 2-hydroxy-2-iodo-N,N-dimethylacetamide, Methanol |

| HBr (conc.) | SN2 | SN1-like | Methyl bromide, 2-bromo-2-hydroxy-N,N-dimethylacetamide, Methanol |

Participation in Rearrangement or Cyclization Pathways

While direct evidence for the participation of the methoxy group of this compound in rearrangements or cyclizations is scarce, analogous structures suggest such pathways are possible. For instance, studies on N-methoxy-N-(2-oxoalkyl)amides have shown that the N-methoxy group can be involved in base-mediated intramolecular cyclization reactions to form heterocyclic products like 1-methoxy-1,5-dihydro-2H-pyrrol-2-ones. chemicalpapers.comresearchgate.net

A hypothetical cyclization pathway for this compound could involve the intramolecular attack of the hydroxyl group's oxygen onto the methyl group of the methoxy moiety, particularly if the latter is activated. However, such a reaction is generally unfavorable. A more plausible scenario might involve a reaction where both the hydroxyl and methoxy groups are eliminated or transformed, potentially leading to an intermediate that could undergo cyclization with the amide nitrogen or another part of the molecule if substituents were present.

Reactions at the Geminally Substituted α-Carbon

The α-carbon of this compound is a unique electrophilic center. It is attached to four electronegative atoms or groups (hydroxyl, methoxy, nitrogen of the amide, and the carbonyl carbon), making it highly electron-deficient. This carbon lacks an α-hydrogen, precluding typical enolate-based substitution reactions. libretexts.org

Nucleophilic and Electrophilic Substitution Patterns

Electrophilic Substitution: As mentioned, the absence of an α-hydrogen prevents the formation of an enol or enolate, which is the necessary nucleophilic intermediate for classical α-substitution reactions where an electrophile is added. wikipedia.org

Nucleophilic Substitution: The α-carbon is an excellent site for nucleophilic substitution. Both the hydroxyl and methoxy groups can be converted into good leaving groups under acidic conditions. Protonation of the hydroxyl group allows it to depart as a water molecule, while protonation of the methoxy group allows it to leave as methanol. In either case, departure of the leaving group would generate a resonance-stabilized oxocarbenium ion. This potent electrophilic intermediate would readily react with a wide range of nucleophiles.

Mechanism for Nucleophilic Substitution:

Activation: Protonation of either the hydroxyl or methoxy group by a strong acid.

Formation of Oxocarbenium Ion: Loss of the leaving group (H₂O or CH₃OH) to form a resonance-stabilized carbocation, where the positive charge is shared between the α-carbon and the carbonyl oxygen.

Nucleophilic Attack: The nucleophile attacks the electrophilic α-carbon to form the final substitution product.

This SN1-type mechanism allows for the introduction of various functional groups at the α-position, analogous to the reactivity of α-haloamides. nih.gov

Rearrangement Reactions Involving the α-Carbon Center

The formation of an oxocarbenium ion intermediate at the α-carbon not only facilitates substitution but also opens the door to potential rearrangement reactions. Such rearrangements are common in systems that can form carbocations adjacent to a carbon bearing a migrating group.

A plausible, though hypothetical, rearrangement for this molecule would be analogous to the α-ketol rearrangement. wikipedia.org In this type of reaction, a group migrates from a carbon bearing a hydroxyl group to an adjacent carbonyl carbon. For this compound, after protonation of the hydroxyl group and its departure as water, the resulting oxocarbenium ion could theoretically trigger a rearrangement. For instance, one of the methyl groups from the amide nitrogen could migrate to the α-carbon. However, such a migration from a nitrogen atom to a carbon center is not a common pathway.

Skeletal rearrangements of amides can be induced under various conditions, often involving the activation of the C-N or C-C bonds. nih.gov For this compound, a fragmentation-recombination pathway could be envisioned under harsh conditions, initiated by the loss of one of the α-substituents.

Role as a Synthetic Intermediate or Reagent in Complex Organic Synthesis

Currently, there is no available scientific literature that explicitly details the role of this compound as a synthetic intermediate or reagent in complex organic synthesis. The intended investigation into this area would have focused on several key aspects, for which data is not presently available:

Specific Synthetic Transformations: A thorough analysis would have identified and detailed specific organic reactions where this compound serves as a crucial starting material, intermediate, or reagent. This would include transformations such as nucleophilic additions, substitutions, or rearrangements.

Mechanistic Pathways: An integral part of the study would have been the elucidation of the reaction mechanisms involving this compound. This would involve a discussion of the roles of the hydroxyl, methoxy, and N,N-dimethylamide functional groups in directing the course of the reaction, stabilizing intermediates, or influencing transition states.

Scope and Limitations: Research would have been presented to define the scope and limitations of its use, including the range of substrates with which it reacts, and the reaction conditions required for optimal yields and selectivity.

Formation of Key Chemical Bonds: A critical focus would have been on the types of chemical bonds that can be formed using this reagent, for example, carbon-carbon, carbon-heteroatom, or other significant linkages in the construction of complex molecular architectures.

Application in the Synthesis of Target Molecules: The investigation would have sought to find examples of the application of this compound in the total synthesis of natural products, pharmaceuticals, or other target molecules of scientific interest.

Data Tables

Due to the absence of research data, no interactive data tables can be generated at this time. If research were available, the following tables would have been compiled to summarize key findings:

Table 1: Reaction Conditions for the Utilization of this compound

| Entry | Substrate | Co-reagent/Catalyst | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| No data available |

Table 2: Substrate Scope in Reactions Involving this compound

| Entry | Substrate Variation | Product Structure | Isolated Yield (%) |

| No data available |

While the chemical structure of this compound can be readily conceptualized, there is a clear gap in the existing chemical literature regarding its synthesis, reactivity, and application in organic chemistry. The outlined sections represent a framework for what a comprehensive analysis would entail, should such research be published in the future. At present, no detailed research findings or data are available to populate these sections.

Intermolecular Interactions and Solvent Effects

Hydrogen Bonding Characteristics in Various Media

The presence of a hydroxyl group makes 2-Hydroxy-2-methoxy-N,N-dimethylacetamide capable of acting as both a hydrogen bond donor and acceptor. The N,N-dimethylacetamide moiety, specifically the carbonyl oxygen, provides an additional strong hydrogen bond acceptor site.

While no specific studies on the self-association of this compound exist, the presence of both hydrogen bond donor (hydroxyl) and acceptor (hydroxyl and carbonyl oxygens) functionalities suggests a high potential for intermolecular hydrogen bonding. In non-polar solvents, it is highly probable that the molecules would form aggregates, such as dimers or larger clusters. The primary interaction would likely be the hydrogen bond between the hydroxyl group of one molecule and the carbonyl oxygen of another, a common motif in molecules containing both amide and hydroxyl groups. The methoxy (B1213986) group, being a weaker hydrogen bond acceptor, would play a lesser role in self-association.

In protic solvents like water or alcohols, this compound would engage in extensive hydrogen bonding with the solvent molecules. The hydroxyl group can donate a hydrogen bond to the solvent's oxygen atoms and accept hydrogen bonds from the solvent's hydroxyl protons. The carbonyl oxygen of the amide group is a strong hydrogen bond acceptor. The methoxy group's oxygen can also act as a weak hydrogen bond acceptor.

In aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or acetonitrile, the compound's hydroxyl group would act as a hydrogen bond donor to the solvent's acceptor sites (e.g., the sulfoxide oxygen in DMSO or the nitrile nitrogen in acetonitrile). The carbonyl and hydroxyl oxygens of the compound would have weaker interactions with the partial positive charges on the solvent molecules.

Table 1: Predicted Hydrogen Bonding Capabilities

| Functional Group | Hydrogen Bond Donor/Acceptor | Predicted Strength of Interaction |

|---|---|---|

| Hydroxyl (-OH) | Donor and Acceptor | Strong |

| Carbonyl (C=O) | Acceptor | Strong |

| Methoxy (-OCH₃) | Acceptor | Weak |

Polarity and Dielectric Behavior in Solution

The combination of the polar amide and hydroxyl groups, along with the methoxy group, would render this compound a highly polar molecule. Its dielectric constant is expected to be significant, reflecting this high polarity. For comparison, the dielectric constant of N,N-dimethylacetamide is approximately 37.8. The addition of a hydroxyl and a methoxy group would likely increase this value due to the added polarity and hydrogen bonding capacity. This high polarity would make it soluble in polar solvents like water, methanol (B129727), and ethanol, and less soluble in non-polar solvents like hexane.

Table 2: Estimated Polarity and Dielectric Properties

| Property | Predicted Value/Characteristic | Rationale |

|---|---|---|

| Polarity | High | Presence of polar amide, hydroxyl, and methoxy groups. |

| Dielectric Constant | > 38 | Expected to be higher than N,N-dimethylacetamide due to additional polar groups. |

Chromatographic Behavior and Separation Techniques

Given its high polarity, the separation and purification of this compound would necessitate specific chromatographic techniques.

Normal-Phase Chromatography: In normal-phase chromatography, using a polar stationary phase (like silica (B1680970) gel) and a non-polar mobile phase, the compound would exhibit strong retention. Elution would require a relatively polar mobile phase, such as a mixture of ethyl acetate (B1210297) and methanol.

Reversed-Phase Chromatography (RPC): In RPC, with a non-polar stationary phase (like C18) and a polar mobile phase, the compound would elute relatively quickly. To achieve adequate retention for separation from other polar impurities, a highly aqueous mobile phase would be necessary.

Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC would be a very suitable technique for this compound. HILIC utilizes a polar stationary phase and a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) with a small amount of water. The polar nature of this compound would lead to strong retention and good separation from less polar compounds under HILIC conditions.

Table 3: Predicted Chromatographic Retention Behavior

| Chromatographic Mode | Stationary Phase | Mobile Phase | Predicted Retention |

|---|---|---|---|

| Normal-Phase | Polar (e.g., Silica) | Non-polar/Moderately Polar | Strong |

| Reversed-Phase | Non-polar (e.g., C18) | Polar (e.g., Water/Methanol) | Weak |

Advanced Applications in Chemical Synthesis and Methodology Development

Utilization as a Chiral Auxiliary or Ligand Precursor

There is no documented use of 2-Hydroxy-2-methoxy-N,N-dimethylacetamide as a chiral auxiliary or as a precursor for synthesizing chiral ligands. Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthesis to control the stereochemical outcome of a reaction. wikipedia.org Common examples of compounds used as chiral auxiliaries include oxazolidinones, camphor (B46023) derivatives, and certain chiral amines, but this compound is not mentioned among them. wikipedia.org

Application in Tandem Reactions or One-Pot Syntheses

No literature has been found describing the application of this compound in tandem reactions or one-pot syntheses. These synthetic strategies involve multiple reaction steps occurring in a single reaction vessel, which can improve efficiency and reduce waste. While related solvents like N,N-dimethylacetamide (DMAc) are sometimes used as reaction media for such processes, there is no specific mention of this compound being a key component or reactant. mdpi.comrsc.orgnih.gov

Exploration as a Versatile Building Block for Diverse Chemical Structures

There is a lack of published research exploring this compound as a versatile building block for the synthesis of diverse chemical structures. Versatile building blocks are compounds that can be readily converted into a variety of other molecules.

Development of New Synthetic Reagents Derived from the Compound

No new synthetic reagents derived from this compound have been reported in the scientific literature. The development of new reagents is a continuous effort in chemical synthesis to enable novel transformations or improve existing ones.

Conclusion and Future Research Perspectives

Summary of Key Research Findings and Contributions

Research into α-oxygenated amides has largely focused on their utility as versatile synthetic intermediates. The presence of both a hydroxyl and a methoxy (B1213986) group on the α-carbon of N,N-dimethylacetamide introduces a unique combination of functionalities. Key contributions from the study of similar molecules include:

Precursors to α-Keto Amides: α-Hydroxy amides can be oxidized to form α-keto amides, which are valuable building blocks in the synthesis of various pharmaceuticals and bioactive molecules. organic-chemistry.org

Chiral Auxiliaries: When prepared in an enantiomerically pure form, α-hydroxy amides can serve as chiral auxiliaries, enabling diastereoselective reactions to produce stereochemically defined products. organic-chemistry.org

Amide Umpolung Reactivity: The oxygenation at the α-position is a key feature in strategies involving amide umpolung, which reverses the typical electrophilic nature of the carbonyl carbon, allowing for novel bond formations. nih.gov

The specific substitution pattern of 2-Hydroxy-2-methoxy-N,N-dimethylacetamide, with a dimethylamide group, suggests a stable and versatile scaffold for further chemical transformations.

Unexplored Reactivity and Synthetic Potential

The synthetic potential of this compound remains largely untapped. Based on the reactivity of analogous compounds, several areas of unexplored reactivity can be postulated:

Selective Functionalization: The differential reactivity of the hydroxyl and methoxy groups could be exploited for selective functionalization, leading to a diverse range of derivatives.

Rearrangement Reactions: Under acidic or basic conditions, this compound could potentially undergo rearrangement reactions, providing access to novel molecular scaffolds.

Radical Chemistry: The α-position, being activated by both the amide and the oxygen substituents, could be a site for radical-mediated reactions, enabling C-C and C-heteroatom bond formations. nih.govbeilstein-journals.org

Further investigation into these areas could establish this compound as a valuable tool in organic synthesis.

Future Directions in α-Oxygenated Amide Chemistry

The field of α-oxygenated amide chemistry is poised for significant growth. Future research is likely to focus on several key areas:

Catalytic Asymmetric Synthesis: The development of efficient catalytic methods for the asymmetric synthesis of α-oxygenated amides will be crucial for their application in drug discovery and development.

Green Chemistry Approaches: Exploring greener synthetic routes, such as those utilizing aerobic oxidation or electrochemical methods, will be an important focus to improve the sustainability of these processes. researchgate.netrsc.orgrsc.org

Applications in Medicinal Chemistry: The incorporation of the α-oxygenated amide motif into drug candidates is an area of growing interest, given their potential to modulate biological activity and improve pharmacokinetic properties.

Methodological Advancements in Characterization and Computational Studies

Advancements in analytical and computational techniques will play a pivotal role in advancing the understanding of α-oxygenated amides.

Advanced Spectroscopic Techniques: The use of advanced NMR and mass spectrometry techniques will be essential for the unambiguous characterization of these molecules and their reaction products.

Computational Modeling: Density functional theory (DFT) and other computational methods can provide valuable insights into the conformational preferences, reactivity, and reaction mechanisms of α-oxygenated amides, guiding experimental design. nih.gov Such studies can help elucidate the factors governing the stability and reactivity of compounds like this compound.

Interactive Data Table: Properties of Related Amides

| Compound Name | Molecular Formula | Molar Mass ( g/mol ) | Key Features |

| N,N-Dimethylacetamide | C4H9NO | 87.12 | Common polar aprotic solvent. wikipedia.org |

| 2-Methoxy-N,N-dimethylacetamide | C5H11NO2 | 117.15 | An α-alkoxy amide. nih.govuni.lu |

| N-Methoxy-N-methylacetamide | C4H9NO2 | 103.12 | A Weinreb amide precursor. chemicalbook.com |

| 2,2-Dimethoxy-N,N-dimethylacetamide | C6H13NO3 | 147.17 | An acetal-protected α-keto amide derivative. echemi.com |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.